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Executive Summary
AZD-3199 is an inhaled ultra-long-acting β2-adrenergic receptor agonist (uLABA) that was

under development by AstraZeneca for the treatment of asthma and chronic obstructive

pulmonary disease (COPD). Preclinical studies demonstrated its high potency and selectivity

for the β2-adrenoceptor, with a prolonged duration of action. The compound progressed to

Phase II clinical trials, where it showed a long pharmacokinetic half-life and was generally well-

tolerated. However, the development of AZD-3199 was ultimately discontinued. This document

provides a comprehensive technical overview of the discovery and development history of

AZD-3199, summarizing available data, outlining key experimental methodologies, and

visualizing relevant pathways and processes.

Introduction
Bronchodilators are a cornerstone in the management of obstructive airway diseases such as

asthma and COPD. The β2-adrenergic receptor, a G-protein coupled receptor, is a key target

for these therapies. Agonism of this receptor leads to relaxation of airway smooth muscle and

subsequent bronchodilation. The evolution of β2-agonists has progressed from short-acting

(SABAs) to long-acting (LABAs) and ultra-long-acting β2-agonists (uLABAs), with the goal of

providing once-daily dosing and improved patient compliance. AZD-3199 was developed as a

potential once-daily inhaled uLABA.[1]
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Discovery and Preclinical Development
Lead Optimization and In Vitro Pharmacology
AZD-3199 emerged from a lead optimization program at AstraZeneca aimed at identifying

novel, potent, and selective β2-adrenoceptor agonists with a prolonged duration of action.

While specific binding affinity (Ki) and functional potency (EC50) values for AZD-3199 at

human β-adrenoceptors are not publicly available, preclinical studies have described it as

having high potency and selectivity as a β2-agonist in vitro.[1]

Table 1: Preclinical In Vitro Data for AZD-3199 (Qualitative)

Parameter Result

β2-adrenoceptor Binding Affinity High Affinity

β2-adrenoceptor Functional Potency High Potency

Selectivity for β2-adrenoceptor High Selectivity

Preclinical In Vivo Pharmacology
The preclinical development of AZD-3199 involved evaluation in various animal models to

assess its efficacy and duration of action.

AZD-3199 was evaluated in guinea pig models of histamine-induced bronchoconstriction.

These studies confirmed its bronchodilatory effects and demonstrated a prolonged duration of

action in vivo.[2]

The relaxant effect of AZD-3199 was also assessed on isolated human bronchial rings,

providing evidence of its potential efficacy in human airways.[2]

Clinical Development
AZD-3199 progressed into clinical development to evaluate its pharmacokinetics, safety, and

efficacy in healthy volunteers and patients with asthma and COPD.

Phase I Clinical Trials
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Phase I studies in healthy volunteers investigated the safety, tolerability, and pharmacokinetics

of single and multiple ascending doses of AZD-3199.

Table 2: Summary of Key Phase I Clinical Trials

Study Identifier Population Study Design Key Findings

NCT01222442
Healthy Male

Volunteers

Single-dose,

crossover

Assessed the effect

on cardiac electrical

activity.[1]

Not specified
Healthy Caucasian

and Japanese Males

Single and multiple

ascending dose

Investigated safety,

tolerability, and

pharmacokinetics.[1]

[3]

Phase II Clinical Trials
Phase II trials were designed to assess the efficacy and safety of AZD-3199 in patients with

asthma and COPD.

Table 3: Summary of Key Phase II Clinical Trials

Study Identifier Population Study Design Key Findings

NCT00736489 Patients with Asthma

Single-dose,

crossover vs.

formoterol and

placebo

AZD-3199 produced

24-hour

bronchodilation and

was well tolerated.[4]

Not specified Patients with COPD Not specified

Investigated efficacy

and safety in a COPD

population.[1][3]

Pharmacokinetics
Clinical pharmacokinetic studies revealed that inhaled AZD-3199 is rapidly absorbed into the

systemic circulation, with a time to maximum plasma concentration (Tmax) of approximately 30

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1666216?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4330041/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4330041/
https://pubmed.ncbi.nlm.nih.gov/25709399/
https://www.benchchem.com/product/b1666216?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23907810/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4330041/
https://pubmed.ncbi.nlm.nih.gov/25709399/
https://www.benchchem.com/product/b1666216?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


minutes.[1][3] A key characteristic of AZD-3199 is its very long terminal half-life.

Table 4: Human Pharmacokinetic Parameters of AZD-3199

Parameter Value Population

Time to Maximum Plasma

Concentration (Tmax)
~30 minutes

Healthy Volunteers and

Patients with Asthma/COPD[1]

[3]

Terminal Half-life (t1/2) Up to 142 hours Healthy Caucasian Males[1][3]

Pharmacokinetics
Dose-proportional and time-

independent

Healthy Volunteers and

Patients with Asthma/COPD[1]

[3]

Systemic Availability

Similar in healthy subjects and

patients with asthma; lower in

patients with COPD.

Healthy Volunteers and

Patients with Asthma/COPD[1]

[3]

Safety and Tolerability
Across the clinical trial program, AZD-3199 was generally well-tolerated. The observed side

effects were consistent with the known class effects of β2-agonists and were generally mild.[1]

[4]

Discontinuation of Development
Despite promising early-phase data, the development of AZD-3199 was discontinued. The

specific reasons for this decision have not been publicly disclosed by AstraZeneca.

Experimental Protocols
Detailed experimental protocols for the studies conducted with AZD-3199 are proprietary to

AstraZeneca and are not publicly available. The following sections describe representative

methodologies for the key types of experiments performed during its development.
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β-Adrenoceptor Binding Assay (Representative
Protocol)

Objective: To determine the binding affinity (Ki) of a test compound for β1, β2, and β3-

adrenoceptors.

Methodology:

Prepare cell membranes from cell lines stably expressing human β1, β2, or β3-

adrenoceptors.

Incubate the membranes with a radiolabeled ligand (e.g., [3H]-CGP 12177) and varying

concentrations of the test compound.

After incubation, separate bound from free radioligand by rapid filtration.

Measure the amount of bound radioactivity using liquid scintillation counting.

Calculate the IC50 value (concentration of test compound that inhibits 50% of specific

binding of the radioligand).

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[5]

cAMP Functional Assay (Representative Protocol)
Objective: To determine the functional potency (EC50) and efficacy of a test compound as a

β-adrenoceptor agonist.

Methodology:

Use whole cells expressing the human β-adrenoceptor subtype of interest.

Incubate the cells with varying concentrations of the test compound.

After incubation, lyse the cells and measure the intracellular concentration of cyclic

adenosine monophosphate (cAMP) using a suitable assay (e.g., HTRF, ELISA).
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Plot the concentration-response curve and determine the EC50 (concentration of agonist

that produces 50% of the maximal response) and Emax (maximal effect).[5]

Guinea Pig Bronchoconstriction Model (Representative
Protocol)

Objective: To evaluate the in vivo bronchodilator activity and duration of action of a test

compound.

Methodology:

Anesthetize guinea pigs and measure baseline airway resistance.

Administer the test compound, typically via inhalation or intratracheal instillation.

At various time points after dosing, challenge the animals with a bronchoconstrictor agent

(e.g., histamine, methacholine).

Measure the resulting increase in airway resistance.

The ability of the test compound to inhibit the bronchoconstrictor response is a measure of

its efficacy. Duration of action is determined by assessing this inhibition at different time

points post-dose.

Human Bronchial Ring Relaxation Assay
(Representative Protocol)

Objective: To assess the direct relaxant effect of a test compound on human airway smooth

muscle.

Methodology:

Obtain human bronchial tissue from surgical resections.

Dissect the tissue into rings and mount them in organ baths containing physiological salt

solution.
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Induce contraction of the bronchial rings with a contractile agent (e.g., carbachol,

histamine).

Once a stable contraction is achieved, add cumulative concentrations of the test

compound to the organ bath.

Measure the relaxation of the bronchial rings isometrically.

Construct a concentration-response curve to determine the potency (EC50) and maximal

relaxation effect of the test compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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